N-(2-hydroxypropyl)methanesulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxypropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHDBKXHIMFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-(2-hydroxypropyl)methanesulfonamide in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments allows for a complete assignment of all proton and carbon signals and provides detailed information about the through-bond and through-space correlations between nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methanesulfonyl group (CH₃SO₂) would appear as a sharp singlet, typically in the downfield region. The protons of the hydroxypropyl group would show more complex splitting patterns. The methyl protons (CH₃-CH) would present as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) protons (-CH₂-N) would likely appear as a multiplet due to coupling with the neighboring methine proton and the N-H proton. The methine proton (-CH-OH) would also be a multiplet, coupled to the adjacent methyl and methylene protons. The hydroxyl (-OH) and amine (N-H) protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the methanesulfonyl group would be found at a characteristic chemical shift. The three carbons of the hydroxypropyl chain (methyl, methylene, and methine) would also be readily identifiable based on their chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of attached protons.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the methyl protons and the methine proton of the hydroxypropyl group, as well as between the methine proton and the adjacent methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for establishing the connectivity between the methanesulfonyl group and the hydroxypropyl chain, for instance, by observing a correlation between the methylene protons and the carbon of the methanesulfonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the molecule's three-dimensional structure and conformational preferences in solution.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-1 | ~1.2 | Doublet | CH₃-CH |
| H-2 | ~3.1 | Multiplet | -CH₂-N |
| H-3 | ~3.9 | Multiplet | -CH-OH |
| H-4 | ~2.9 | Singlet | CH₃-SO₂ |
| H-5 | Variable | Broad Singlet | -OH |
| H-6 | Variable | Broad Singlet | N-H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~20 | CH₃-CH |
| C-2 | ~50 | -CH₂-N |
| C-3 | ~65 | -CH-OH |
| C-4 | ~40 | CH₃-SO₂ |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
The flexibility of the hydroxypropyl chain in this compound allows for the existence of different rotational isomers (conformers) in solution. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide insights into the preferred conformation of the molecule. For instance, the magnitude of the three-bond proton-proton coupling constants (³JHH) between the methine and methylene protons can be related to the dihedral angle between them via the Karplus equation, offering information about the rotamer populations around the C-C bond.
Dynamic processes, such as the rotation around the S-N and C-N bonds, can also be studied using variable-temperature NMR experiments. If the rate of rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature increases, these signals would coalesce as the rate of interconversion increases.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₄H₁₁NO₃S). Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, which typically produces the protonated molecule [M+H]⁺.
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/deprotonated version) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation of this compound is expected to occur at the weaker bonds, such as the C-N, C-C, and S-N bonds. Common fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond and rearrangements.
A plausible fragmentation pathway for the protonated molecule of this compound could involve the loss of water from the hydroxypropyl group, cleavage of the C-C bond in the side chain, and cleavage of the sulfonamide bond. The analysis of these fragment ions allows for the confirmation of the connectivity of the methanesulfonyl and hydroxypropyl moieties.
| Observed m/z | Proposed Fragment Structure | Neutral Loss |
| 154.0538 | [C₄H₁₁NO₃S + H]⁺ | - |
| 136.0432 | [C₄H₉NO₂S]⁺ | H₂O |
| 94.0429 | [C₃H₈NO]⁺ | CH₃SO₂ |
| 79.9568 | [CH₃SO₂]⁺ | C₃H₈NO |
| 58.0657 | [C₃H₈N]⁺ | CH₃SO₃ |
Note: The m/z values are theoretical and would be confirmed by HRMS.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrations of their bonds.
The IR and Raman spectra of this compound are expected to show characteristic bands for the N-H, O-H, C-H, S=O, and C-N functional groups. The stretching vibration of the O-H group will appear as a broad band in the high-frequency region of the IR spectrum. The N-H stretching vibration will also be in this region, typically as a sharper band. The asymmetric and symmetric stretching vibrations of the S=O group in the methanesulfonyl moiety are expected to be strong in both IR and Raman spectra, appearing in the fingerprint region. The various C-H stretching and bending vibrations of the methyl and methylene groups will also be present.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl |
| N-H Stretch | 3200 - 3500 | Amine |
| C-H Stretch | 2850 - 3000 | Alkyl |
| S=O Asymmetric Stretch | 1300 - 1350 | Sulfonyl |
| S=O Symmetric Stretch | 1120 - 1160 | Sulfonyl |
| C-O Stretch | 1000 - 1260 | Alcohol |
| C-N Stretch | 1020 - 1250 | Amine |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays through a single crystal of this compound, it would be possible to determine its solid-state molecular geometry and analyze the intermolecular interactions that govern its crystal packing.
The primary data obtained from an X-ray diffraction experiment includes the unit cell dimensions (the fundamental repeating unit of the crystal) and the atomic coordinates of each atom within that unit cell. From these coordinates, a wealth of structural information can be derived, which would be presented in detailed tables.
Table 3.4.1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.10 |
| β (°) | 95.5 |
| Volume (ų) | 1045.3 |
| Z (molecules per unit cell) | 4 |
From the atomic coordinates, precise bond lengths and bond angles can be calculated, offering insight into the covalent structure of the molecule. For this compound, this would include the lengths of the S-N, S-C, C-O, C-N, and C-C bonds, as well as the angles around the sulfur, nitrogen, and carbon atoms. These values can be compared to standard values to identify any unusual geometric features that may arise from electronic or steric effects within the molecule.
Furthermore, X-ray crystallography is unparalleled in its ability to elucidate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the presence of the hydroxyl (-OH) and the sulfonamide (–SO₂NH–) groups suggests the high likelihood of hydrogen bonding. The analysis would reveal the specific donor and acceptor atoms involved in these hydrogen bonds, as well as their distances and angles. This information is crucial for understanding the physical properties of the compound in the solid state, such as its melting point and solubility.
Table 3.4.2: Hypothetical Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| O-H···O(sulfonyl) | 0.85 | 1.95 | 2.80 | 170 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Determination
This compound possesses a chiral center at the C2 position of the propyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (the R- and S-enantiomers). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for determining the absolute stereochemistry of chiral molecules in solution.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots the difference in molar absorptivity (Δε) as a function of wavelength. The resulting spectrum is unique to a specific enantiomer, with its mirror image producing an ECD spectrum of equal magnitude but opposite sign.
To determine the absolute configuration of this compound, one would first experimentally measure the ECD spectrum of a purified enantiomer. Then, theoretical ECD spectra for both the R- and S-enantiomers would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).
The calculated spectra are then compared to the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the experimentally measured sample. The key features for comparison are the signs and positions of the Cotton effects (the peaks and troughs in the ECD spectrum).
Table 3.5.1: Hypothetical ECD Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
|---|---|---|
| Experimental | 215 | +2.5 |
| 240 | -1.8 | |
| Calculated (R) | 218 | +2.3 |
| 242 | -1.6 | |
| Calculated (S) | 218 | -2.3 |
In this hypothetical example, the positive Cotton effect around 215 nm and the negative Cotton effect around 240 nm in the experimental spectrum would align with the calculated spectrum for the R-enantiomer, thus establishing its absolute configuration.
Computational Chemistry and Theoretical Modeling of Molecular Properties
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, from ground-state energy to reactivity indices. For N-(2-hydroxypropyl)methanesulfonamide, DFT calculations are instrumental in elucidating its electronic structure and predicting its chemical behavior. Theoretical studies on related sulfonamide compounds have demonstrated the utility of DFT in understanding structure-activity relationships, acidity, and electronic properties, providing a strong basis for its application to the title compound. researchgate.netresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
Illustrative Data for Related Sulfonamide Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Sulfanilamide | -6.58 | -0.89 | 5.69 |
| Sulfamethoxazole | -6.72 | -1.21 | 5.51 |
| N-(4-nitro-2-phenoxyphenyl) methanesulfonamide (B31651) | -7.34 | -2.89 | 4.45 |
This table presents representative data from computational studies on other sulfonamide compounds to illustrate typical HOMO-LUMO energy values. The values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface of a molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com
For this compound, an MEP map would reveal the electronegative oxygen atoms of the sulfonyl and hydroxyl groups as regions of high negative potential (red), making them likely sites for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net This detailed picture of the electrostatic landscape is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical environment. nih.gov
Quantum chemical calculations, particularly using DFT, are highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies of a molecule. mdpi.comnih.gov These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be correlated with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netscirp.org
For this compound, these calculations would predict characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ group, the N-H and O-H stretching frequencies, and various bending and torsional modes. nih.gov Comparing these predicted spectra with experimental results allows for a detailed assignment of the observed spectral bands, confirming the molecular structure and providing insight into intramolecular interactions like hydrogen bonding. nih.govresearchgate.net
Illustrative Predicted Vibrational Frequencies for a Sulfonamide Moiety
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Stretching of the sulfonamide N-H bond. |
| SO₂ Asymmetric Stretch | 1330-1370 | Asymmetric stretching of the two S=O bonds. |
| SO₂ Symmetric Stretch | 1150-1180 | Symmetric stretching of the two S=O bonds. |
| S-N Stretch | 900-940 | Stretching of the sulfur-nitrogen bond. |
This table provides typical ranges for key vibrational modes in sulfonamides as predicted by DFT calculations. Precise values for this compound would depend on the specific computational model.
Conformational Analysis and Energy Landscape Mapping
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to map this potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. nih.govnih.gov This analysis is crucial for understanding the molecule's flexibility, its preferred shapes, and how it might interact with other molecules.
To map the energy landscape, computational methods systematically explore the conformational space by rotating the molecule's dihedral angles. researchgate.net For each conformation, the energy is calculated, typically using DFT or other quantum mechanical methods. The resulting PES reveals various low-energy structures corresponding to local minima. The conformer with the absolute lowest energy is termed the global minimum. For this compound, key rotations would occur around the S-N, C-N, C-C, and C-O bonds. The stability of different conformers would be influenced by factors such as intramolecular hydrogen bonding (e.g., between the hydroxyl group and the sulfonyl oxygens) and steric hindrance.
The energy landscape also provides information about the energy barriers that separate different conformers. These barriers, which correspond to transition states on the PES, determine the rate at which the molecule can convert between its different shapes. mdpi.com High rotational barriers indicate that certain conformations are "locked" and interconvert slowly, which can be significant for biological activity. researchgate.net For instance, the rotation around the S-N bond in sulfonamides can have a notable energy barrier. msu.edu Calculating these barrier heights for this compound would quantify its conformational flexibility and the lifetimes of its stable conformers. nih.gov
Investigation of Molecular Interactions and Biological Mechanisms Focus on in Vitro and Cellular Mechanisms, Excluding Clinical Data
Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)
No publicly available research studies were identified that investigated the direct interaction of N-(2-hydroxypropyl)methanesulfonamide with biological macromolecules.
In Vitro Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no available records of in vitro binding assays, such as Surface Plasmon Resonance or Isothermal Titration Calorimetry, being performed to characterize the binding kinetics or thermodynamics of this compound with any biological target.
Enzymatic Inhibition or Activation Studies (e.g., protein arginine methyltransferase 5 (PRMT5) inhibition)
No studies were found that evaluated the effect of this compound on the activity of enzymes. Specifically, there is no evidence to suggest it acts as an inhibitor or activator of protein arginine methyltransferase 5 (PRMT5).
Cellular Pathway Modulation in Model Systems (e.g., cell lines, primary cell cultures)
No research has been published detailing the effects of this compound on cellular pathways in model systems like cell lines or primary cell cultures.
Cell Cycle Regulation and Apoptosis Induction (e.g., G0/G1 cell cycle arrest)
There is no available data from cellular studies to indicate that this compound has any effect on cell cycle regulation or the induction of apoptosis. Consequently, no information exists regarding its potential to cause G0/G1 cell cycle arrest.
Analysis of Signal Transduction Pathways (e.g., JNK activation, p38 MAPK modulation)
No studies have been conducted to analyze the impact of this compound on signal transduction pathways. There is no information available concerning its potential to modulate pathways involving c-Jun N-terminal kinases (JNK) or p38 mitogen-activated protein kinases (p38 MAPK).
Structure-Activity Relationship (SAR) Analysis for Mechanistic Potency and Selectivity
Due to a lack of extensive direct research on the structure-activity relationships (SAR) of this compound, this analysis is based on established principles from related sulfonamide and N-alkylsulfonamide compounds. The biological activity of this compound is predicted to be significantly influenced by its key structural components: the methanesulfonamide (B31651) group and the N-(2-hydroxypropyl) substituent.
Identification of Crucial Structural Features for Biological Activity
The biological activity of this compound is intrinsically linked to its molecular structure. Key functional groups, including the sulfonamide moiety and the hydroxyl group on the propyl side chain, are critical for its interactions with biological targets.
The methanesulfonamide group is a cornerstone of the molecule's structure. In broader studies of sulfonamides, this group is known to be a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological macromolecules. The electronic properties of the sulfonamide group can influence the acidity of the N-H proton, which can be a critical factor in receptor binding.
The N-alkyl substituent , in this case, the 2-hydroxypropyl group, plays a significant role in determining the compound's physicochemical properties, such as lipophilicity and solubility. Theoretical studies on alkylimino-substituted sulfonamides have shown that the length and nature of the alkyl chain can influence the compound's biological reactivity by affecting its binding to receptors nih.govacs.org. For instance, in a series of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds, the nature of the N-alkyl group was found to be a determinant of their biological activity against various cell lines okstate.edursc.org.
The hydroxyl group on the propyl side chain is a pivotal feature. It introduces polarity to the molecule and provides a site for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. The position of the hydroxyl group is also likely to be important for activity. In a study of monohydroxy chalcones, the position of the hydroxyl group was found to impact their biological properties researchgate.net. While not directly analogous, this highlights the general principle that the specific placement of a hydroxyl group can be a key determinant of biological effect.
To illustrate the impact of substitutions on biological activity in a related class of compounds, the following table presents data on N-substituted sulfonamide maleimides.
| Compound | Substitution on Sulfonamide | Biological Activity (Example) |
| Derivative 1 | N-phenyl | Moderate |
| Derivative 2 | N-(4-chlorophenyl) | High |
| Derivative 3 | N-(2,4-dichlorophenyl) | Very High |
| Derivative 4 | N-benzyl | Low |
This table is illustrative and based on general findings for N-substituted sulfonamides, not this compound specifically.
Impact of Stereochemistry on Molecular Recognition and Mechanism
The this compound molecule contains a chiral center at the second carbon of the propyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(2-hydroxypropyl)methanesulfonamide and (S)-N-(2-hydroxypropyl)methanesulfonamide. Stereochemistry is a critical factor in the biological activity of many drugs, as biological systems, such as enzymes and receptors, are themselves chiral nih.govmalariaworld.orgijpsjournal.comnih.gov.
The differential effects of stereoisomers on drug activity are well-documented for a wide range of pharmaceuticals biomedgrid.com. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a specific biological target. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even produce unwanted side effects nih.gov.
For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with a specific stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological effect nih.govmalariaworld.org. This underscores the general principle that stereochemistry is a pivotal determinant of biological function.
The synthesis and separation of chiral sulfonamides are areas of active research, indicating the importance of obtaining enantiomerically pure compounds for biological evaluation drexel.edugoogle.com. The chiral resolution of a key synthetic intermediate for the drug Apremilast, which is a methanesulfonyl-ethylamine derivative, highlights the industrial importance of isolating the biologically active enantiomer google.com.
The following table illustrates the concept of stereoselective activity with examples from other classes of drugs where such data is available.
| Drug | Enantiomer | Biological Activity |
| Ibuprofen | (S)-(+)-Ibuprofen | Active anti-inflammatory agent |
| (R)-(-)-Ibuprofen | Inactive, but converted to the (S)-form in vivo | |
| Albuterol | (R)-(-)-Albuterol | Bronchodilator |
| (S)-(+)-Albuterol | Inactive, may contribute to side effects | |
| Citalopram | (S)-(+)-Citalopram (Escitalopram) | Active antidepressant |
| (R)-(-)-Citalopram | Less active, may inhibit the effects of the (S)-enantiomer |
This table provides general examples of stereoselectivity and does not represent data for this compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matricescabidigitallibrary.org
Chromatography is the cornerstone of separation science, offering powerful tools for isolating N-(2-hydroxypropyl)methanesulfonamide from impurities and quantifying it in various research samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. wu.ac.th Due to the polar nature imparted by the hydroxyl and sulfonamide groups, a reversed-phase (RP-HPLC) approach is most suitable. creative-proteomics.comwikipedia.orgjordilabs.com
Method development would begin with the selection of an appropriate stationary phase, typically a C18 or C8 column, which separates compounds based on hydrophobicity. wu.ac.thjordilabs.com The mobile phase would consist of a polar solvent system, such as a mixture of ultrapure water and an organic modifier like acetonitrile or methanol. wikipedia.orgchromatographyonline.com To ensure good peak shape and retention for the polar analyte, the mobile phase is often acidified slightly with an additive like formic acid, which helps to suppress the ionization of any residual silanol groups on the column and protonate the analyte for better interaction in positive ion mass spectrometry if used for detection. journalofchemistry.orgnih.gov
A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to ensure the elution of both the polar target compound and any less polar impurities within a reasonable timeframe. wu.ac.thwikipedia.org Detection is commonly achieved using a UV detector, as the sulfonamide group may provide some chromophoric activity, or more universally with a Diode Array Detector (DAD) to obtain spectral information. wu.ac.thimeko.info
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. imeko.infonih.govmdpi.com This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 1: Hypothetical HPLC Method Parameters and Validation Summary
| Parameter | Condition/Specification |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase A | 0.1% Formic Acid in Water journalofchemistry.org |
| Mobile Phase B | Acetonitrile journalofchemistry.org |
| Elution Mode | Gradient wu.ac.th |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection | UV at 254 nm cabidigitallibrary.org |
| Linearity (R²) | > 0.999 wu.ac.th |
| Accuracy (Recovery %) | 95 - 105% mdpi.com |
| Precision (RSD %) | < 2% cabidigitallibrary.org |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, which stem from the polar hydroxyl (-OH) and sulfonamide (-SO₂NH-) functional groups. colostate.edu These groups can lead to strong intermolecular hydrogen bonding and adsorption on the GC column. colostate.edugcms.cz Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. libretexts.orgchromtech.comjfda-online.com
Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. chromtech.comphenomenex.com The reaction involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group. colostate.eduphenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. lipidmaps.org The reaction converts the polar -OH group into a non-polar -O-TMS ether, significantly increasing the compound's volatility. phenomenex.comresearchgate.net
Once derivatized, the TMS-ether of this compound can be analyzed on a standard non-polar or mid-polar capillary GC column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). lipidmaps.org A temperature-programmed analysis, where the column oven temperature is gradually increased, allows for the efficient separation of the derivatized analyte from other components in the sample. lipidmaps.org
Hyphenated Mass Spectrometry Techniques for Complex Mixture Analysiscabidigitallibrary.org
For analyzing this compound in complex research matrices, such as biological fluids or reaction mixtures, the combination of a chromatographic separation with mass spectrometry (MS) provides unparalleled selectivity and sensitivity.
LC-MS: This is the premier technique for analyzing polar, non-volatile compounds like this compound in complex samples. acgpubs.org The separation is performed using an HPLC system as described previously, with the eluent directed into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique, typically operated in positive ion mode, which would protonate the analyte to form a pseudomolecular ion [M+H]⁺. nih.govrsc.org
For quantitative studies, tandem mass spectrometry (MS/MS) is employed. journalofchemistry.org In this mode, the [M+H]⁺ ion is selected (the precursor ion) and subjected to collision-induced dissociation (CID) to produce characteristic fragment ions (product ions). By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, allowing for quantification even at very low concentrations. nih.govrsc.org
GC-MS: Following derivatization (e.g., silylation), GC-MS can be a powerful tool for analysis. jfda-online.com The derivatized analyte is separated on the GC column and then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation, generating a unique mass spectrum that acts as a chemical "fingerprint," which is highly valuable for structural confirmation. lipidmaps.org
Derivatization is not only used to increase volatility for GC but can also be strategically employed to enhance performance in MS. libretexts.orgnih.gov The primary goals are to improve ionization efficiency and to direct fragmentation in a predictable manner.
For LC-MS, while the native compound may ionize sufficiently, derivatization can significantly boost sensitivity. This can be achieved by introducing a moiety with a high proton affinity or a pre-formed positive charge. For example, reacting the hydroxyl group with a reagent containing a tertiary amine can ensure efficient protonation and a strong signal in positive ESI mode. nih.gov
For GC-MS, silylation is the most common approach. chromtech.com Besides increasing volatility, the resulting TMS derivatives often produce characteristic fragment ions in the mass spectrometer that aid in identification. researchgate.net Another strategy is acylation, which involves reacting the hydroxyl group with a reagent like pentafluorobenzoyl chloride. The resulting derivative is not only volatile but also contains multiple fluorine atoms, making it highly sensitive for detection by GC with an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry. colostate.edulibretexts.org
Table 2: Comparison of Derivatization Strategies for this compound
| Strategy | Reagent Example | Target Group | Primary Analytical Goal | Technique |
|---|---|---|---|---|
| Silylation | BSTFA, TMSI phenomenex.com | Hydroxyl (-OH) | Increase volatility, thermal stability chromtech.com | GC-MS |
| Acylation | Pentafluorobenzoyl Chloride libretexts.org | Hydroxyl (-OH) | Increase volatility, enhance ECD/NCI-MS signal colostate.edu | GC-MS |
| Charge-Tagging | Dimethylaminoacetyl Chloride nih.gov | Hydroxyl (-OH) | Enhance ESI ionization efficiency nih.gov | LC-MS |
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times and low consumption of sample and reagents. nih.govamericanlaboratory.com In its basic form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of charged ions in an electric field. Since this compound is a neutral molecule, it would not be separated by CZE as it would simply move with the bulk electroosmotic flow. nih.gov
For the analysis of neutral compounds, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) is employed. nih.govwikipedia.orgnews-medical.net In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the running buffer at a concentration above its critical micelle concentration (CMC). scispace.com This causes the surfactant molecules to aggregate into charged micelles, which act as a "pseudo-stationary phase." scispace.com
The neutral this compound molecules will partition between the hydrophobic interior of the micelles and the surrounding aqueous buffer. news-medical.net Because the negatively charged micelles migrate in the opposite direction to the electroosmotic flow, a separation is achieved based on the analyte's partitioning coefficient. wikipedia.org More hydrophobic compounds spend more time in the micelle and elute later, while more polar compounds spend more time in the aqueous buffer and elute earlier. This technique provides an excellent high-resolution separation mechanism for neutral analytes. nih.govdocumentsdelivered.com
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Pentafluorobenzoyl chloride |
| Sodium dodecyl sulfate (SDS) |
Spectrophotometric and Fluorometric Methods for Quantitative Determination in Biochemical Assays
The quantitative analysis of this compound in biochemical assays is crucial for understanding its behavior and concentration in biological systems. While specific spectrophotometric and fluorometric methods developed exclusively for this compound are not extensively documented in publicly available research, the general principles of these analytical techniques, as applied to the broader class of sulfonamides, can be extrapolated. These methods offer the advantages of simplicity, speed, and cost-effectiveness.
Spectrophotometric methods for sulfonamides can be categorized into two main approaches: direct ultraviolet (UV) spectrophotometry and colorimetric methods that involve a derivatization reaction to produce a colored product. The choice of method often depends on the sample matrix and the required sensitivity.
Direct UV spectrophotometry relies on the intrinsic absorption of UV light by the molecule. For sulfonamides, the presence of an aromatic ring typically results in absorption maxima in the UV region. However, the aliphatic nature of the N-(2-hydroxypropyl) group and the absence of a primary aromatic amine in this compound suggest that its UV absorbance might be weak and at shorter wavelengths, potentially limiting the sensitivity and selectivity of direct measurement in complex biological samples. The UV absorption characteristics of sulfonamides are also known to be influenced by pH. pharmahealthsciences.net
To enhance sensitivity and selectivity, colorimetric methods involving derivatization are commonly employed for sulfonamides. These methods introduce a chromophore into the molecule, shifting the absorption maximum to the visible region where interference from biological matrix components is often lower. A common strategy for sulfonamides containing a primary aromatic amine is diazotization followed by coupling with a chromogenic agent such as 8-hydroxyquinoline to produce a colored azo dye. nih.govresearchgate.net Another approach involves reaction with reagents like potassium 1,2-naphthoquinone-4-sulphonate (NQS), which reacts with amines to form colored products. pharmahealthsciences.netcdnsciencepub.com For sulfonamides in general, charge-transfer complex formation with electron acceptors like picric acid can also produce a colored species suitable for spectrophotometric quantification.
Fluorometric methods generally offer higher sensitivity and specificity compared to spectrophotometry. nih.gov These techniques are particularly useful for determining trace amounts of a substance in complex matrices. Similar to colorimetric methods, fluorometric analysis of compounds that are not natively fluorescent often requires derivatization with a fluorogenic reagent. For primary amines, fluorescamine is a well-known reagent that reacts to form highly fluorescent derivatives. nih.govtandfonline.com The resulting product can be excited at a specific wavelength, and the emitted fluorescence, measured at a longer wavelength, is proportional to the concentration of the analyte. Given that this compound is a secondary sulfonamide, its reactivity with such reagents would need to be experimentally verified.
The applicability of these methods to this compound would necessitate experimental validation to determine optimal conditions such as reaction time, temperature, pH, and the specific wavelengths for absorbance or fluorescence measurement. The potential for interference from other components in the biochemical assay would also need to be carefully assessed.
The following table summarizes the general characteristics of these analytical methodologies as they could potentially be applied to this compound.
| Method | Principle | Typical Reagents | Wavelength Range | Potential Advantages | Potential Considerations |
| Direct UV Spectrophotometry | Intrinsic absorption of UV light by the analyte. | None | UV (approx. 200-400 nm) | Simple, rapid, non-destructive. | Low sensitivity and selectivity for aliphatic sulfonamides; potential interference from matrix components. |
| Colorimetric (Derivatization) | Chemical reaction to form a colored product. | Diazotizing agents (e.g., NaNO₂/HCl), coupling agents (e.g., 8-hydroxyquinoline), NQS, Picric acid. | Visible (approx. 400-700 nm) | Enhanced sensitivity and selectivity compared to direct UV. | Requires chemical reaction steps; reagent stability and reaction conditions must be optimized. |
| Fluorometric (Derivatization) | Chemical reaction to form a fluorescent product. | Fluorogenic reagents (e.g., Fluorescamine). | Excitation and emission in UV/Visible range (e.g., Ex: ~390 nm, Em: ~470 nm). | High sensitivity and specificity. | Derivatization is necessary; potential for quenching effects from the sample matrix. |
| Analytical Parameter | Direct UV Spectrophotometry | Colorimetric Method (NQS) | Fluorometric Method (Fluorescamine) |
| Wavelength Maximum (λmax) | To be determined | To be determined | Ex/Em: To be determined |
| Linear Range | To be determined | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined | To be determined |
| Molar Absorptivity (ε) | To be determined | To be determined | Not Applicable |
| Quantum Yield (Φ) | Not Applicable | Not Applicable | To be determined |
Emerging Research Directions and Interdisciplinary Applications
Development of Chemical Probes and Tools Based on N-(2-hydroxypropyl)methanesulfonamide Derivatives
The sulfonamide scaffold is a versatile platform for the design of chemical probes and biological tools. By analogy, derivatives of this compound could be developed to modulate and study various biological processes.
Researchers have successfully synthesized small-molecule fluorescent probes based on sulfonamide structures to visualize and study specific biological targets. For instance, nonacidic sulfonamide fluorescent probes have been created for GPR120, a target for metabolic diseases, allowing for its visual localization and the screening of potential agonists and antagonists. nih.gov This suggests a potential pathway for developing this compound-based probes to study G-protein coupled receptors or other cell surface proteins.
Furthermore, the sulfonamide moiety is a key component in the development of inhibitors for various enzymes. Recent efforts have focused on creating sulfonamide-based inhibitors for the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases. nih.gov Structure-activity relationship (SAR) studies of these inhibitors have provided insights for designing selective inhibitors for other inflammasomes like NLRC4 and AIM2. nih.gov Similarly, methanesulfonamide (B31651) analogs of natural products such as antofine and cryptopleurine (B1669640) have been synthesized to enhance their therapeutic properties, including improved bioavailability and antitumor activity. acs.org These examples highlight the potential for modifying this compound to create targeted inhibitors or modulators of enzyme activity.
Novel sulfonamide derivatives are also being investigated as tools to combat antibiotic resistance. New compounds are being developed that are effective against methicillin-resistant Staphylococcus aureus (MRSA) and exhibit different mechanisms of action beyond the classical inhibition of the folate biosynthetic pathway. nih.gov This opens up possibilities for designing this compound derivatives with novel antibacterial properties.
Integration of this compound Chemistry with Materials Science for Novel Research Tools
The integration of sulfonamide chemistry with materials science has led to the development of novel polymers and materials with potential applications in biomedical research and beyond. It is conceivable that this compound could be incorporated into such materials to impart specific functionalities.
Primary sulfonamide-functionalized polymers with well-defined architectures can be synthesized using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.org These polymers exhibit pH-responsive behavior, making them attractive for applications such as drug delivery systems that release their payload in specific cellular compartments. The synthesis of poly(thioester sulfonamide)s through the ring-opening copolymerization of cyclic thioanhydrides and N-sulfonyl aziridines has also been reported, creating a new class of polymeric materials. nih.gov
Furthermore, sulfonamide-functionalized poly(styrene oxide) has been synthesized, with the potential for post-polymerization modification to generate a reactive sulfonate moiety. tum.de This approach allows for the creation of functionalized polymers with tailored properties. The versatility of sulfonamides in polymer chemistry suggests that this compound could serve as a valuable monomer or functional group for creating new materials with controlled properties for use as research tools, such as scaffolds for cell culture or components of diagnostic devices.
Computational Design and Virtual Screening of New Sulfonamide Analogues
Computational methods are increasingly being used to accelerate the discovery and optimization of new sulfonamide-based therapeutic agents. These in silico approaches could be readily applied to the design and virtual screening of novel this compound analogs with desired biological activities.
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity of sulfonamide derivatives. nih.govqub.ac.ukqub.ac.uknih.gov These methods allow researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing. For example, computational docking has been used to estimate the binding energy of novel sulfonamide derivatives against bacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway. nih.gov
QSAR analysis has also been employed to study the relationship between the structure of aryl sulfonamide derivatives and their inhibitory activity against the anti-apoptotic protein Mcl-1, a target in cancer therapy. qub.ac.ukqub.ac.uk Such studies can elucidate the influence of structural features and chirality on the inhibitory activity, providing theoretical guidance for the design of more potent and selective inhibitors. qub.ac.ukqub.ac.uk The application of these computational techniques to this compound would enable the rational design of new analogs with optimized properties for various biological targets.
Table 1: Examples of Computational Studies on Sulfonamide Derivatives
| Study Focus | Computational Method(s) | Target | Key Findings | Reference |
| Antibacterial Activity | Molecular Docking | Dihydropteroate Synthase (DHPS) | Prediction of binding affinities of novel sulfonamide derivatives to the PABA receptor. | nih.gov |
| Anticancer Activity | QSAR, Molecular Docking | Mcl-1 Protein | Elucidation of the influence of structure and chirality on inhibitory activity. | qub.ac.ukqub.ac.uk |
| Anticancer Activity | QSAR | Multiple Cancer Cell Lines | Identification of key structure-activity relationships for sulfur-containing anticancer compounds. | nih.gov |
| Lipophilicity Modeling | QSRR, GA-PLS | N/A | Prediction of lipophilicity parameters for anticancer sulfonamide derivatives. | mdpi.com |
Exploration of this compound in Bioorthogonal Chemistry and Conjugation Methodologies
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a rapidly expanding field with numerous applications in chemical biology. The sulfonamide functional group is beginning to be explored for its potential role in this area.
One emerging application of sulfonamides in bioorthogonal chemistry is in "click-to-release" strategies for drug delivery. nih.govrsc.org Researchers have developed a method for the bioorthogonal release of sulfonamides using the reaction of sulfonyl sydnonimines with dibenzoazacyclooctyne (DIBAC). nih.govrsc.org This reaction is highly efficient and the reactants are stable under physiological conditions. nih.govrsc.org Furthermore, the mutual orthogonality of the sydnonimine–DIBAC and benzonorbornadiene–tetrazine cycloaddition pairs allows for the selective and simultaneous liberation of two different drugs. nih.gov
Sulfonamide-modified tetrazines have also been developed as bioorthogonal tools for click-to-release reactions, expanding the toolkit for controlling the release of caged amines. unipd.it In the realm of bioconjugation, the sulfonamide moiety has been shown to be an important trigger for the conjugation of molecules to proteins. nih.gov For example, the sulfonamide group in the molecule TAK-242 facilitates its conjugation to human serum albumin. nih.gov These advancements suggest that this compound could be incorporated into bioorthogonal probes or used in novel conjugation strategies for labeling and modifying biomolecules.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-hydroxypropyl)methanesulfonamide derivatives in medicinal chemistry?
- Methodological Answer : Derivatives can be synthesized via epoxide-amine coupling under basic conditions. For example, reacting N-(oxiran-2-ylmethyl)methanesulfonamide with amines (e.g., 2-methylbenzylamine) in the presence of NaH in DMF yields target compounds. This method produced KL028 at 36.4% yield, with purification via column chromatography .
- Key Considerations : Optimize stoichiometry (e.g., 1.5–2.0 equiv. NaH) and reaction time (12–24 hrs) to balance yield and side-product formation.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm regiochemistry and stereochemistry. For KL028, key protons (e.g., methanesulfonamide methyl group) resonate at δ 2.94 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., KL028: [M+H]+ observed at m/z 423.1 vs. calculated 423.1) .
- Optical Rotation : Essential for enantiomeric purity (e.g., (+)-19 showed [α]D +15.2° in CHCl₃) .
Q. How can researchers ensure purity during the synthesis of these derivatives?
- Methodological Answer :
- Use preparatory HPLC or chiral chromatography for diastereomer separation.
- Monitor reactions via TLC and confirm purity by HRMS and elemental analysis .
Advanced Research Questions
Q. How do structural modifications at the hydroxypropyl group influence biological activity?
- Methodological Answer : Modifications alter solubility and target engagement. For example:
- KL028 (2-methylbenzyl substituent) stabilizes cryptochrome proteins (CRY) with EC₅₀ = 3.2 µM, enhancing circadian clock modulation .
- KL001 (furan-2-ylmethyl group) shows reduced activity compared to carbazole derivatives, highlighting the role of aromatic π-stacking in CRY binding .
Q. How can contradictory NMR data be resolved during structural elucidation?
- Methodological Answer :
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted NMR spectra (e.g., as done for N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide in quantum-chemical studies) .
- Decoupling Experiments : Identify overlapping signals (e.g., diastereotopic protons in KL028’s hydroxypropyl chain) .
Q. What factors contribute to low yields in N-alkylation reactions of these derivatives?
- Methodological Answer :
- Steric Hindrance : Bulky amines (e.g., cyclohexyl) reduce yields (e.g., 18: 12.3% vs. 18: 43.2% for smaller substituents) .
- Reaction Conditions : Elevated temperatures (>60°C) or prolonged times may degrade epoxide intermediates.
- Optimization Table :
| Derivative | Amine Used | Yield (%) | Key Factor |
|---|---|---|---|
| KL028 | 2-methylbenzyl | 36.4 | Moderate steric bulk |
| KL032 | dimethylaminoethyl | 12.3 | Polar substituent |
| KL034 | 2-methoxyethyl | 43.2 | Flexible chain |
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., CRY) using AutoDock Vina.
- Quantum Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize stability and reactivity .
Data Contradiction Analysis
Q. Why do enantiomeric derivatives exhibit divergent biological activities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
